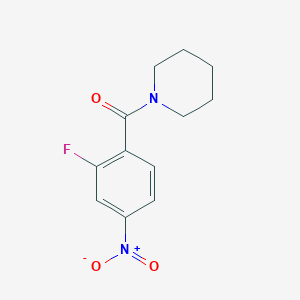
(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone
Overview
Description
“(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone” is a synthetic organic compound with the molecular formula C12H13FN2O3 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidin-1-yl group attached to a methanone group, which is further connected to a 2-fluoro-4-nitrophenyl group . The molecular weight of the compound is 252.24 g/mol.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . The Log P value of a related compound was measured to be 2.52, indicating its lipophilicity .
Scientific Research Applications
Anticancer Activity :
- Piperidine derivatives containing fluoro and nitro substitutions have shown significant anticancer effects. Specifically, certain compounds in this class demonstrated potent antiproliferative activity against human leukemia cells (Vinaya et al., 2011).
Structural Characterization in Drug Synthesis :
- The compound has been identified as a side product in the synthesis of new anti-tuberculosis drug candidates, highlighting its relevance in the context of drug development (Eckhardt et al., 2020).
Radiosynthesis for Brain Imaging :
- Fluoro-phenyl piperidinyl methanone derivatives have been synthesized and evaluated for brain imaging, particularly for visualization of the 5-HT2A receptor using SPECT technology (Blanckaert et al., 2005).
Neuroprotective Activities :
- Some derivatives of piperidinyl methanone have been studied for their neuroprotective effects. Certain compounds in this series showed potential in protecting against glutamate-induced cell death in PC12 cells, a model for neurodegenerative diseases (Zhong et al., 2020).
Antibacterial and Antifungal Activities :
- 2,4-difluorophenyl piperidin-4-yl methanone oxime derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed promising results against bacterial and fungal strains (Mallesha & Mohana, 2014).
Reactivity Studies :
- The compound's reactivity has been explored in various contexts, such as in the synthesis of novel compounds and the study of reaction mechanisms (Pietra & Cima, 1971).
Future Directions
The future directions for research on “(2-Fluoro-4-nitrophenyl)(piperidin-1-yl)methanone” could include further exploration of its synthesis process, chemical reactions, mechanism of action, and potential applications. As it is a synthetic organic compound, it could be of interest in various fields of research .
properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3/c13-11-8-9(15(17)18)4-5-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYWDMVYHUTRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




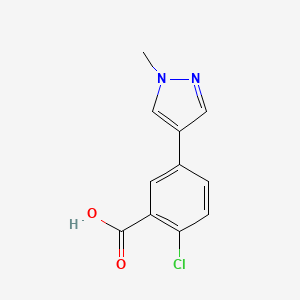
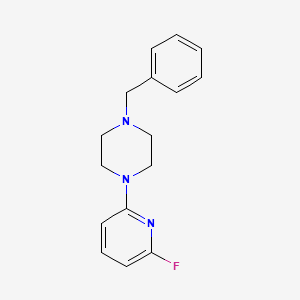
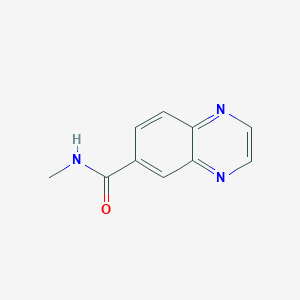
![4-[(2-Methylphenyl)sulfanyl]aniline](/img/structure/B1400730.png)

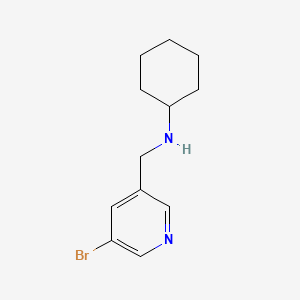
![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)

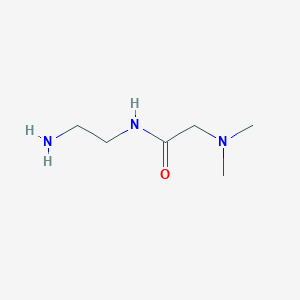
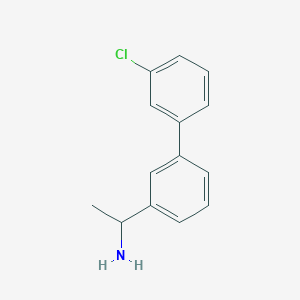
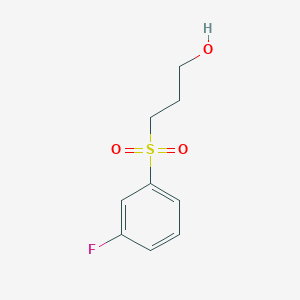

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)